molecular formula C17H20N2S B4807712 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]thiourea

1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]thiourea

Cat. No.: B4807712
M. Wt: 284.4 g/mol
InChI Key: AKIZURBPNCWMCC-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]thiourea is an organic compound belonging to the class of thioureas It is characterized by the presence of two 4-methylphenyl groups attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 1-(4-methylphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often conducted in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]thiourea has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea: Similar structure but with a urea moiety instead of thiourea.

    1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]sulfonamide: Contains a sulfonamide group instead of thiourea.

    1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]carbamate: Features a carbamate group in place of thiourea.

Uniqueness: 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]thiourea is unique due to its specific thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

1-(4-methylphenyl)-3-[1-(4-methylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-12-4-8-15(9-5-12)14(3)18-17(20)19-16-10-6-13(2)7-11-16/h4-11,14H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIZURBPNCWMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=S)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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